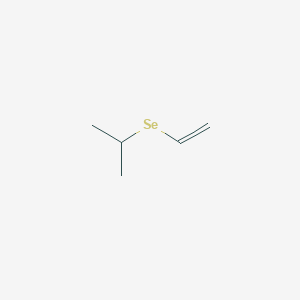
Dimethyl 5-hydroxypyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-hydroxypyrrolidine-1,2-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of two ester groups and a hydroxyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-hydroxypyrrolidine-1,2-dicarboxylate typically involves the esterification of pyrrolidine-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of dimethyl 5-oxopyrrolidine-1,2-dicarboxylate.
Reduction: Formation of dimethyl 5-hydroxypyrrolidine-1,2-dimethanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-hydroxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of dimethyl 5-hydroxypyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl pyridine-2,5-dicarboxylate: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Another ester derivative with a different ring structure.
Uniqueness
Dimethyl 5-hydroxypyrrolidine-1,2-dicarboxylate is unique due to the presence of both ester and hydroxyl functional groups on a pyrrolidine ring
Eigenschaften
| 93271-96-6 | |
Molekularformel |
C8H13NO5 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
dimethyl 5-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C8H13NO5/c1-13-7(11)5-3-4-6(10)9(5)8(12)14-2/h5-6,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
VXZAKDPQJOIKMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(N1C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)
![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)

![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)



